molecular formula C13H10Cl2S B7990324 1-Chloro-2-[(3-chlorophenyl)sulfanylmethyl]benzene

1-Chloro-2-[(3-chlorophenyl)sulfanylmethyl]benzene

Cat. No.: B7990324
M. Wt: 269.2 g/mol
InChI Key: WLQUFUHEKWTJMQ-UHFFFAOYSA-N
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Description

1-Chloro-2-[(3-chlorophenyl)sulfanylmethyl]benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a chlorinated benzene ring and a sulfanylmethyl group attached to another chlorinated benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-2-[(3-chlorophenyl)sulfanylmethyl]benzene typically involves the reaction of 1-chloro-2-methylbenzene with 3-chlorobenzenethiol. The reaction is carried out under specific conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 1-chloro-2-methylbenzene and 3-chlorobenzenethiol.

    Reaction Conditions: The reaction is usually conducted in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction.

    Solvent: A suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is used to dissolve the reactants and provide a medium for the reaction.

    Temperature: The reaction is typically carried out at elevated temperatures, around 80-100°C, to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include additional steps such as purification through distillation or recrystallization to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-[(3-chlorophenyl)sulfanylmethyl]benzene can undergo several types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms can be replaced by other nucleophiles.

    Oxidation Reactions: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form corresponding thiols or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, or thiols. The reactions are typically carried out in polar solvents like DMF or THF.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanylmethyl group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzene derivatives.

Scientific Research Applications

1-Chloro-2-[(3-chlorophenyl)sulfanylmethyl]benzene has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for various chemical transformations.

    Biology: The compound can be used in the study of biochemical pathways and enzyme interactions, particularly those involving sulfur-containing compounds.

    Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-Chloro-2-[(3-chlorophenyl)sulfanylmethyl]benzene involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the chlorinated benzene rings and the sulfanylmethyl group, which can participate in various chemical reactions. These interactions can affect biological systems by modifying enzyme activity, disrupting cellular processes, or altering biochemical pathways.

Comparison with Similar Compounds

1-Chloro-2-[(3-chlorophenyl)sulfanylmethyl]benzene can be compared with other similar compounds, such as:

    1-Chloro-2-[(4-chlorophenyl)sulfanylmethyl]benzene: Similar structure but with the chlorine atom on the para position of the phenyl ring.

    1-Chloro-2-[(2-chlorophenyl)sulfanylmethyl]benzene: Similar structure but with the chlorine atom on the ortho position of the phenyl ring.

    1-Bromo-2-[(3-bromophenyl)sulfanylmethyl]benzene: Similar structure but with bromine atoms instead of chlorine.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine and sulfanylmethyl groups, which confer distinct reactivity and properties compared to its analogs.

Properties

IUPAC Name

1-chloro-2-[(3-chlorophenyl)sulfanylmethyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2S/c14-11-5-3-6-12(8-11)16-9-10-4-1-2-7-13(10)15/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLQUFUHEKWTJMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=CC(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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